

Application Notes: Evaluating Oral Linvemastat in a Murine IBD Colitis Model

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Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract driven by a complex interplay between genetic susceptibility, environmental factors, and a dysregulated immune response.[1] [2] A key pathological feature is the excessive recruitment of immune cells to the intestinal mucosa, leading to chronic inflammation and tissue damage. Matrix Metalloproteinase-12 (MMP-12) has been identified as a significant contributor to this process, playing a role in the modulation of immune pathways and fibrosis.[3][4]

Linvemastat (FP-020) is a novel, potent, and highly selective oral inhibitor of MMP-12.[4][5] Having successfully completed Phase 1 clinical trials demonstrating a favorable safety and tolerability profile, **Linvemastat** is a promising therapeutic candidate for IBD.[3][5] These application notes provide a detailed protocol for evaluating the efficacy of orally administered **Linvemastat** in the dextran sodium sulfate (DSS)-induced colitis mouse model, a widely used and reproducible model that mimics aspects of human ulcerative colitis.[6][7]

Proposed Mechanism of Action of Linvemastat in IBD

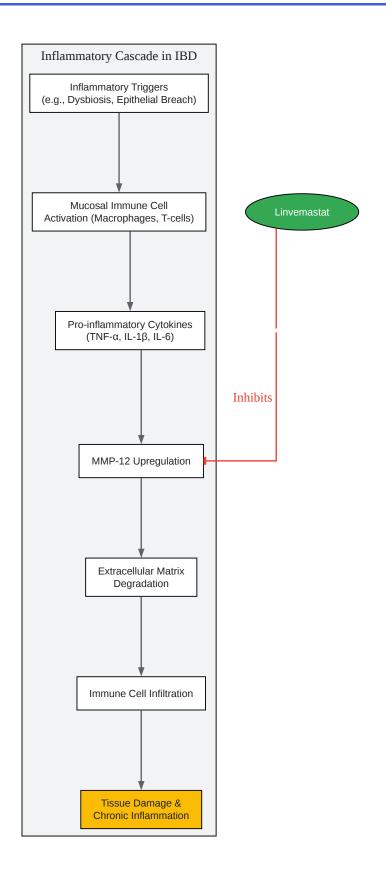


Methodological & Application

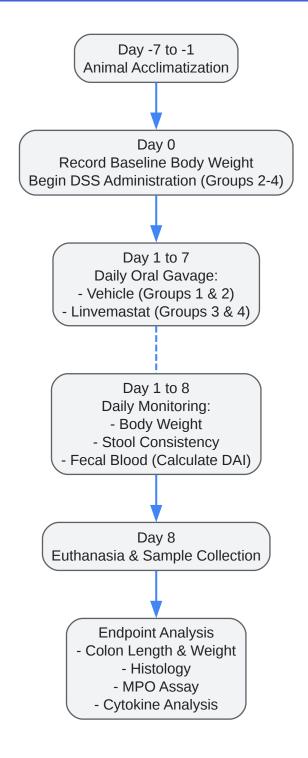
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In IBD, inflammatory triggers lead to the activation of mucosal immune cells and epithelial cells, resulting in the production of pro-inflammatory cytokines and chemokines like TNF- α , IL-1 β , and IL-6.[2][8] This cascade promotes the upregulation of MMP-12, which degrades components of the extracellular matrix. This degradation facilitates the infiltration of damaging immune cells (e.g., macrophages, neutrophils) from the bloodstream into the gut tissue, perpetuating the inflammatory cycle and leading to ulceration, edema, and loss of epithelial barrier function. By selectively inhibiting MMP-12, **Linvemastat** is hypothesized to reduce immune cell trafficking to the colon, thereby dampening the inflammatory response, mitigating tissue damage, and promoting mucosal healing.









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